molecular formula C5H13Cl2NO B3368154 N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride CAS No. 205690-51-3

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride

Cat. No.: B3368154
CAS No.: 205690-51-3
M. Wt: 174.07 g/mol
InChI Key: WHDHZGMNEDEKTC-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride can be synthesized through the reaction of 3-chloro-1,2-propanediol with dimethylamine. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding ketones or aldehydes .

Scientific Research Applications

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the modification of biomolecules and as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its hydroxyl and chlorine groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

1-chloro-3-(dimethylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO.ClH/c1-7(2)4-5(8)3-6;/h5,8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDHZGMNEDEKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CCl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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